

Application Notes and Protocols for (Z)-MDL 105519 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Z)-MDL 105519	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for utilizing **(Z)-MDL 105519**, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in the effective use of this compound for in vitro and in vivo studies.

Introduction to (Z)-MDL 105519

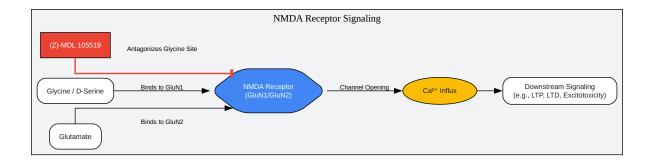
(Z)-MDL 105519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a highly selective and potent antagonist for the glycine co-agonist site on the NMDA receptor.[1][2] Unlike competitive NMDA antagonists or channel blockers, which can be associated with significant psychotomimetic side effects, glycine site antagonists like (Z)-MDL 105519 offer a potentially more favorable therapeutic profile.[1][3] Its mechanism of action involves non-competitive inhibition of NMDA receptor activation, which can be overcome by the co-agonist D-serine.[4] This compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including stroke, psychosis, and pain.

Mechanism of Action: Glycine Site Antagonism

The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. **(Z)-MDL 105519** specifically targets the glycine binding site on the GluN1 subunit of the NMDA receptor,



thereby preventing the conformational changes necessary for channel opening and subsequent calcium influx. This targeted antagonism modulates neuronal excitability and has neuroprotective potential in conditions associated with excessive NMDA receptor activation.



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Caption: NMDA Receptor Signaling and (Z)-MDL 105519 Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for **(Z)-MDL 105519** from various preclinical studies.

Table 1: In Vitro Binding Affinity



Parameter	Species	Tissue/Cell Line	Radioligand	Value	Reference
Ki	Rat	Brain Membranes	[³ H]glycine	10.9 nM	
Kd	Rat	Brain Membranes	[³ H]MDL 105519	3.77 nM	
Bmax	Rat	Brain Membranes	[³ H]MDL 105519	12.1 pmol/mg protein	
Kd	Pig	Cortical Brain Membranes	[³ H]MDL 105519	3.73 ± 0.43 nM	
Bmax	Pig	Cortical Brain Membranes	[³ H]MDL 105519	3030 ± 330 fmol/mg protein	
Kd	CHO-K1 cells (expressing rat NR1a)	Homomeric NR1a Receptors	[³ H]MDL 105519	1.8 nM	
Bmax	CHO-K1 cells (expressing rat NR1a)	Homomeric NR1a Receptors	[³ H]MDL 105519	370 fmol/mg protein	

Table 2: In Vitro Functional Activity

Assay	Preparation	Agonist	IC50	Reference
NMDA-induced current	Cultured Hippocampal Neurons	NMDA (200 μM) + Glycine (1 μM)	0.14 - 13.8 μM (for a series of related compounds)	

Table 3: In Vivo Activity

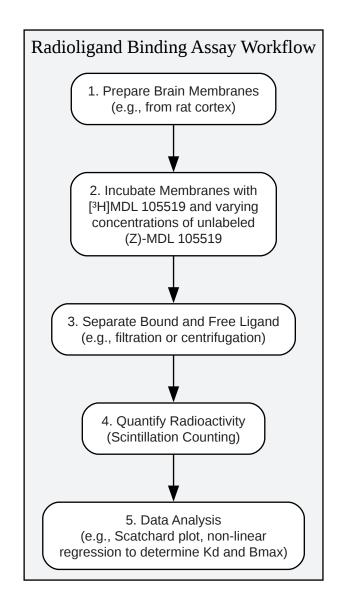


Model	Species	Endpoint	Route of Administrat ion	Effective Dose	Reference
Harmaline- induced cGMP elevation	Mouse	Inhibition of cerebellar cGMP	Intraperitonea I	8 - 128 mg/kg	
Seizure Models (various)	Mouse/Rat	Anticonvulsa nt activity	Intravenous	Not specified	
Separation- induced vocalization	Rat	Anxiolytic activity	Intravenous	Not specified (lower doses)	
Rotarod performance	Rat	Motor impairment	Intravenous	Not specified (higher doses)	
Global Cerebral Ischemia	Gerbil	Neuroprotecti on	Intraperitonea I	40 mg/kg (for a similar compound, GV 150526A)	-
Focal Ischemic Stroke	Rat	Reduction of stroke volume	Not specified	Not specified (for a similar compound, ZD9379)	

Experimental Protocols In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **(Z)-MDL 105519** to the glycine site of the NMDA receptor.





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Caption: Workflow for Radioligand Binding Assay.

Protocol:

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 Pellet the membranes by high-speed centrifugation and wash them multiple times to remove endogenous ligands.



- Binding Assay: In a final volume of 1 mL, incubate the prepared membranes with a fixed concentration of [3H]MDL 105519 (e.g., 1-5 nM) and a range of concentrations of unlabeled **(Z)-MDL 105519**.
- Incubation: Incubate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM glycine). Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol assesses the functional antagonism of NMDA receptor-mediated currents by **(Z)-MDL 105519** in cultured neurons.

Protocol:

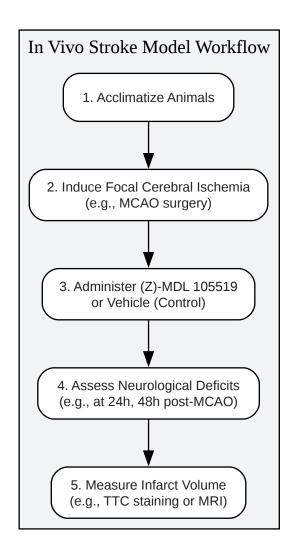
- Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rodents.
- Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ion currents from individual neurons.
- Solution Application: Perfuse the neurons with an external solution containing NMDA (e.g., 200 μM) and a co-agonist like glycine (e.g., 1 μM) to evoke inward currents.
- Drug Application: Apply varying concentrations of (Z)-MDL 105519 to the perfusion solution and measure the inhibition of the NMDA-evoked current.
- Data Analysis: Plot the concentration-response curve for **(Z)-MDL 105519** and calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the



maximal NMDA-induced current. The antagonism should be surmountable by increasing the concentration of glycine.

In Vivo Model of Stroke: Middle Cerebral Artery Occlusion (MCAO)

This protocol evaluates the neuroprotective effects of **(Z)-MDL 105519** in a rodent model of ischemic stroke.



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Caption: Workflow for an In Vivo Stroke Model.

Protocol:



- Animal Model: Use adult male rats or mice.
- Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.
- Drug Administration: Administer (Z)-MDL 105519 or a vehicle control at a predetermined time
 point before, during, or after the ischemic insult. The route of administration can be
 intravenous or intraperitoneal.
- Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.
- Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Alternatively, magnetic resonance imaging (MRI) can be used to assess lesion volume in vivo.
- Data Analysis: Compare the infarct volumes and neurological scores between the (Z)-MDL
 105519-treated and vehicle-treated groups to determine the neuroprotective efficacy.

In Vivo Model of Psychosis: PCP-Induced Hyperactivity

This protocol assesses the potential antipsychotic-like effects of **(Z)-MDL 105519** by measuring its ability to reverse phencyclidine (PCP)-induced behavioral changes in rodents. The NMDA receptor hypofunction hypothesis of schizophrenia suggests that NMDA antagonists like PCP can induce psychosis-like symptoms.

Protocol:

- Animal Model: Use adult male mice or rats.
- Behavioral Apparatus: Use an open-field arena equipped with automated activity monitoring systems.
- Habituation: Allow the animals to habituate to the testing environment.
- Drug Administration: Administer (Z)-MDL 105519 or vehicle, followed by a psychotomimetic dose of PCP.



- Behavioral Assessment: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period after PCP administration.
- Data Analysis: Compare the locomotor activity between the different treatment groups. A
 reduction in PCP-induced hyperactivity by (Z)-MDL 105519 would suggest potential
 antipsychotic-like properties.

In Vivo Model of Neuropathic Pain

This protocol is designed to evaluate the analgesic effects of **(Z)-MDL 105519** in a rodent model of neuropathic pain. NMDA receptor antagonists are known to be effective in models of chronic pain.

Protocol:

- Animal Model: Induce neuropathic pain in rats or mice using models such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).
- Baseline Assessment: Before and after surgery, measure baseline pain responses using tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves' test).
- Drug Administration: Once the neuropathic pain phenotype is established, administer (Z)-MDL 105519 or vehicle.
- Pain Assessment: Measure pain responses at different time points after drug administration.
- Data Analysis: Compare the withdrawal thresholds or latencies between the (Z)-MDL
 105519-treated and vehicle-treated groups to determine the analgesic efficacy.

Concluding Remarks

(Z)-MDL 105519 is a valuable research tool for investigating the role of the glycine site of the NMDA receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies. Researchers should optimize these protocols based on their specific experimental conditions and objectives. The favorable preclinical profile of glycine site antagonists like **(Z)-MDL 105519**



continues to make them an interesting class of compounds for the development of novel therapeutics for neurological and psychiatric disorders.

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- To cite this document: BenchChem. [Application Notes and Protocols for (Z)-MDL 105519 in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663836#experimental-design-for-studies-using-z-mdl-105519]

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